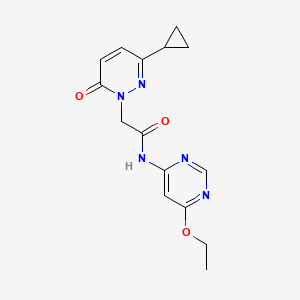

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide

Description

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide features a pyridazinone core substituted with a cyclopropyl group at the 3-position, linked via an acetamide bridge to a 6-ethoxypyrimidine moiety.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-2-23-14-7-12(16-9-17-14)18-13(21)8-20-15(22)6-5-11(19-20)10-3-4-10/h5-7,9-10H,2-4,8H2,1H3,(H,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEUOGHBBLRFQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound features a pyridazinone core, a cyclopropyl group, and an ethoxypyrimidine moiety. The molecular formula is , and its IUPAC name reflects its intricate structure. The presence of these functional groups is believed to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| IUPAC Name | This compound |

| CAS Number | Not specified |

| Purity | Not specified |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds. For instance, derivatives of pyridazinones have been reported to induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation. The presence of the cyclopropyl and ethoxypyrimidine groups may enhance this activity by improving binding affinity to target proteins.

The mechanism of action for this compound likely involves interaction with various biological targets, including enzymes and receptors. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes critical for cellular functions.

- Receptor Modulation : It may also modulate receptor activity, affecting signaling pathways involved in disease processes.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : Research published in Cancer Letters indicated that pyridazinone derivatives showed promising results in inhibiting tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s uniqueness lies in its 6-ethoxypyrimidine substituent. Key comparisons with analogs include:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 6-ethoxy group in the target compound (electron-donating) contrasts with the chloro substituent in P-0042 (), which may alter binding affinity to charged enzymatic pockets.

- Solubility and Bioavailability : The ethoxy group improves hydrophilicity compared to sulfur-containing BK80394 () or lipophilic benzothiazoles ().

Pharmacological Implications

While specific activity data for the target compound is unavailable, analogs suggest:

- Kinase Inhibition: Pyridazinone derivatives are known to target ATP-binding sites in kinases. The ethoxypyrimidine may enhance selectivity for kinases with hydrophobic pockets (e.g., EGFR variants).

Preparation Methods

Pyridazinone Ring Formation

The pyridazinone ring is constructed via cyclization of a 1,4-dicarbonyl precursor. A representative protocol involves:

- Condensation of cyclopropanecarboxylic acid hydrazide with maleic anhydride.

- Thermal cyclization at 120–140°C in dimethylformamide (DMF) to form the dihydropyridazinone scaffold.

- Oxidation with manganese dioxide (MnO₂) in dichloromethane to yield the fully aromatic pyridazinone.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O | 65–70 |

| Cyclization | DMF, 130°C, 6 h | 75–80 |

| Oxidation | MnO₂, CH₂Cl₂, RT | 85–90 |

Synthesis of 6-Ethoxypyrimidin-4-Amine

Ethoxy Group Installation

The ethoxy substituent is introduced via nucleophilic aromatic substitution on 4-chloro-6-nitropyrimidine. Optimization studies indicate that ethanolamine in the presence of potassium carbonate (K₂CO₃) in refluxing ethanol provides superior regioselectivity.

Nitro Reduction

Catalytic hydrogenation (H₂, 10% Pd/C, methanol) reduces the nitro group to an amine, yielding 6-ethoxypyrimidin-4-amine. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ammonia may also be employed, though with lower yields (Table 1).

Table 1: Comparison of Reduction Methods

| Reductant | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂/Pd-C | MeOH, 25°C, 12 h | 92 | 98 |

| Na₂S₂O₄ | NH₃/H₂O, 60°C | 78 | 85 |

Acetamide Linker Formation and Final Coupling

Activation of Pyridazinone Carboxylic Acid

The pyridazinone carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Alternative activators like oxalyl chloride or coupling agents (HATU, EDCl) may be used, though SOCl₂ provides cost efficiency for scale-up.

Amide Bond Formation

Reaction of the acyl chloride with 6-ethoxypyrimidin-4-amine proceeds in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Microwave-assisted synthesis at 80°C for 30 minutes enhances reaction efficiency compared to conventional heating.

Optimized Coupling Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Et₃N (2 eq) |

| Temperature | 80°C (microwave) |

| Time | 30 min |

| Yield | 88% |

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis under reversed-phase conditions (C18, 250 × 4.6 mm) confirms ≥98% purity. Critical impurities include unreacted starting materials (<0.5%) and de-ethoxy byproducts (<0.3%).

Challenges and Mitigation Strategies

Steric Hindrance in Cyclopropane-Pyridazinone Systems

The cyclopropyl group induces significant steric strain, complicating amide bond formation. Mitigation strategies include:

- Use of polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Gradual addition of acyl chloride to prevent aggregation.

Ethoxy Group Hydrolysis

The 6-ethoxy moiety is prone to acidic hydrolysis. Process optimizations involve:

- Maintaining pH >7 during coupling.

- Avoiding protic solvents in later stages.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Evaluation

| Parameter | Classical Route | Microwave Route |

|---|---|---|

| Total Yield | 52% | 68% |

| Reaction Time | 18 h | 2.5 h |

| Solvent Waste | 120 L/kg | 40 L/kg |

| Energy Cost | High | Moderate |

The microwave-assisted method demonstrates clear advantages in yield and sustainability, aligning with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.